

4-Fluorocinnamic acid molecular weight and formula

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Compound of Interest

Compound Name: 4-Fluorocinnamic acid

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An In-depth Technical Guide to **4-Fluorocinnamic Acid**

Authored by: Gemini

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Abstract

4-Fluorocinnamic acid (4-FCA) is a halogenated aromatic carboxylic acid, a derivative of cinnamic acid distinguished by a fluorine atom at the para-position of the phenyl ring.^{[1][2]} This substitution significantly influences the molecule's physicochemical properties, including its electronic characteristics, lipophilicity, and metabolic stability, making it a valuable intermediate in various fields.^{[1][3][4]} This technical guide provides a comprehensive overview of the core properties, synthesis protocols, and key applications of **4-Fluorocinnamic acid**, with a focus on its role in pharmaceutical research and drug development. It is intended for researchers, scientists, and professionals in drug development and materials science.

Core Properties of 4-Fluorocinnamic Acid

4-Fluorocinnamic acid typically appears as a white to off-white or light yellow crystalline powder.^{[5][6][7]} Its molecular structure, featuring a carboxylic acid group, a vinyl bridge, and a fluorine-substituted aromatic ring, allows it to participate in a wide range of chemical reactions.^{[5][8]} The presence of the highly electronegative fluorine atom enhances the molecule's

metabolic stability and can improve its binding affinity to biological targets, making it a sought-after building block in medicinal chemistry.[2][4]

Physicochemical and Quantitative Data

The key quantitative properties of **4-Fluorocinnamic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Identifiers		
IUPAC Name	(E)-3-(4-fluorophenyl)prop-2-enoic acid	[9]
CAS Number	459-32-5	[6][10][11]
Molecular Properties		
Chemical Formula	C ₉ H ₇ FO ₂	[5][6][9][10]
Molecular Weight	166.15 g/mol	[5][6][9]
Physical Properties		
Appearance	White to off-white crystalline powder	[5][6]
Melting Point	193 - 211 °C	[5][6]
Boiling Point	281.6 - 302.6 °C at 760 mmHg	[5][8]
Density	~1.3 g/cm ³	[5][8]
Chemical Properties		
Solubility	Slightly soluble in water; Soluble in ethanol, methanol, DMSO	[5][12]
Acidity (pKa)	3.99 - 4.43	[4][5]
Lipophilicity (logP)	~1.92	[4][8][13]

Synthesis and Experimental Protocols

The most prevalent laboratory and industrial method for synthesizing **4-Fluorocinnamic acid** is the Knoevenagel condensation.^{[5][12]} This reaction involves the base-catalyzed condensation of 4-fluorobenzaldehyde with malonic acid.

Knoevenagel Condensation: A Detailed Protocol

This protocol describes a standard laboratory procedure for the synthesis of **4-Fluorocinnamic acid**.

Materials:

- 4-fluorobenzaldehyde
- Malonic acid
- Pyridine (as solvent and catalyst)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and heating mantle
- Hydrochloric acid (4 M) for acidification
- Ethyl acetate for extraction
- Anhydrous sodium sulfate for drying
- Büchner funnel and filter paper

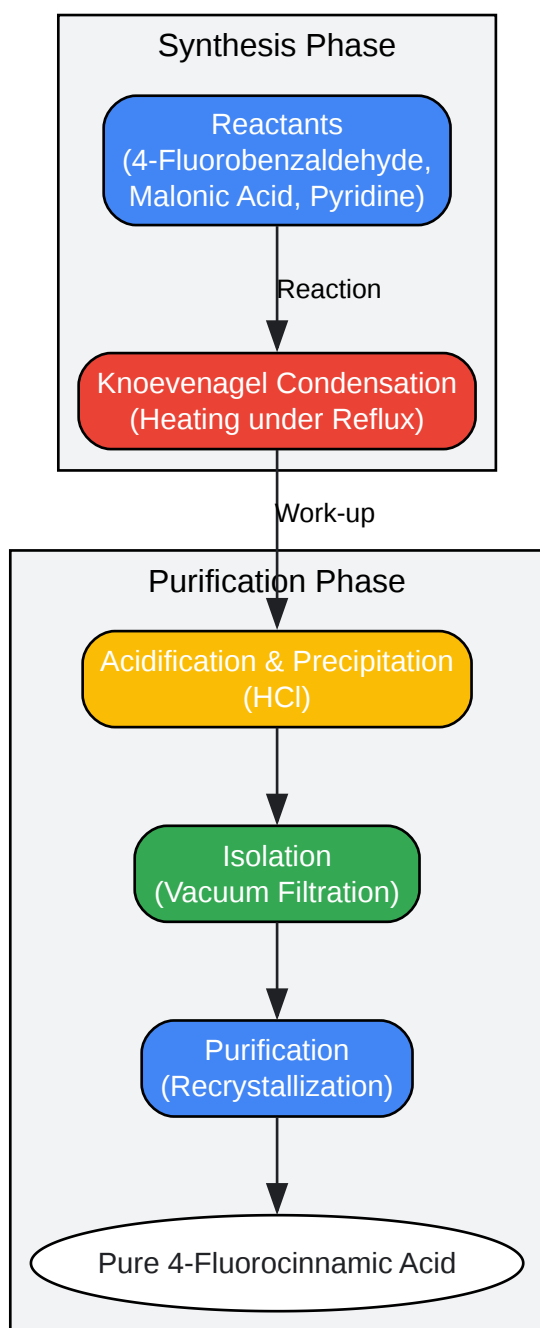
Procedure:

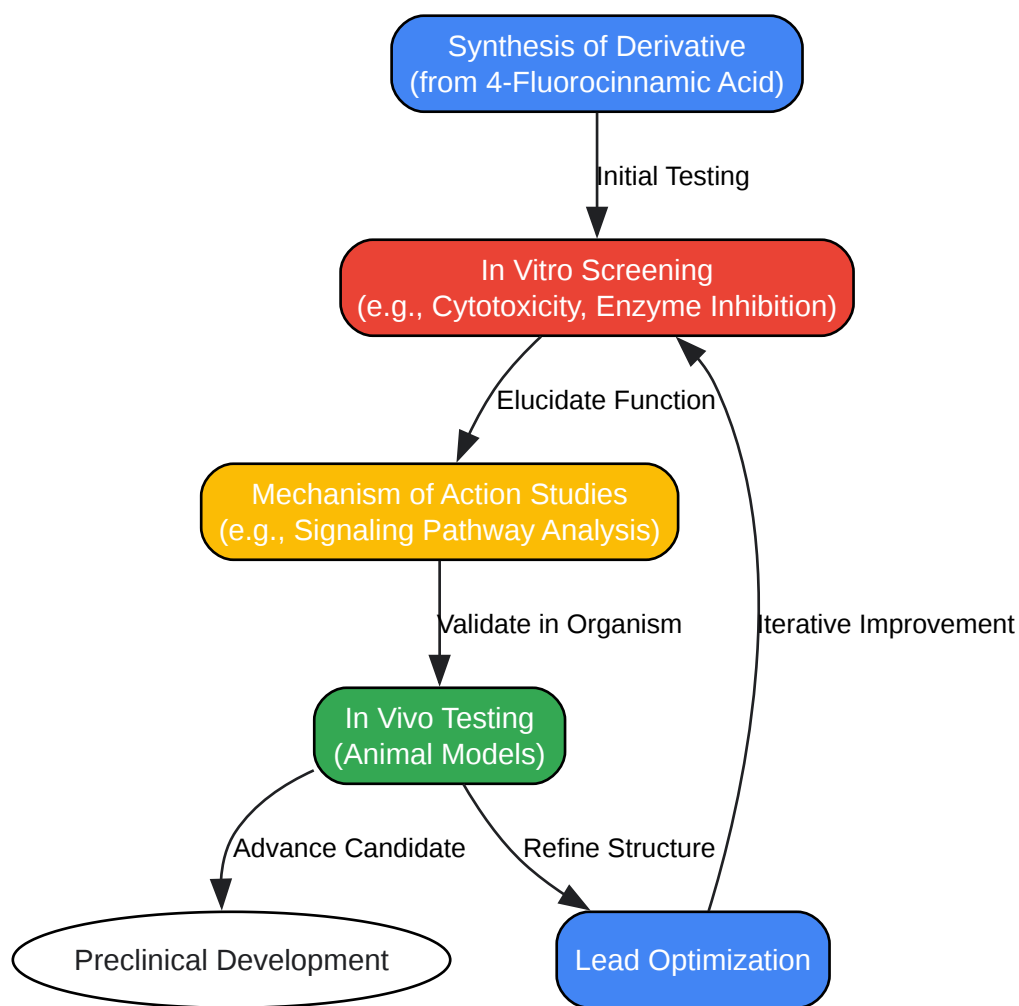
- Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 equivalent) and malonic acid (1.2-1.5 equivalents) in pyridine.^{[12][14]}

- **Heating:** Attach a reflux condenser and heat the mixture under reflux with constant stirring. The reaction temperature should be controlled moderately.^[5] The progress of the reaction can be monitored using thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete (typically after several hours), cool the mixture to room temperature.^{[7][14]}
- **Precipitation:** Slowly pour the reaction mixture into a beaker containing ice and acidify to a pH of approximately 1 using 4 M hydrochloric acid. This will cause the product to precipitate out of the solution.^[7]
- **Isolation and Purification:** Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove impurities.^[14] The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure **4-Fluorocinnamic acid**.^{[7][14]}

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of **4-Fluorocinnamic acid** via the Knoevenagel condensation.





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Phone: (601) 213-4426

Email: info@benchchem.com